molecular formula C12H13FO4 B1460126 Ethyl 2-(2-ethoxy-4-fluorophenyl)-2-oxoacetate CAS No. 1443352-62-2

Ethyl 2-(2-ethoxy-4-fluorophenyl)-2-oxoacetate

Cat. No.: B1460126
CAS No.: 1443352-62-2
M. Wt: 240.23 g/mol
InChI Key: BYQXJWAFWIODLP-UHFFFAOYSA-N
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Description

Ethyl 2-(2-ethoxy-4-fluorophenyl)-2-oxoacetate is an organic compound with a complex structure that includes an ethyl ester group, an ethoxy group, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-ethoxy-4-fluorophenyl)-2-oxoacetate typically involves the esterification of 2-(2-ethoxy-4-fluorophenyl)-2-oxoacetic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-ethoxy-4-fluorophenyl)-2-oxoacetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.

    Substitution: The ethoxy and fluorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-(2-ethoxy-4-fluorophenyl)-2-oxoacetic acid.

    Reduction: Formation of 2-(2-ethoxy-4-fluorophenyl)-2-hydroxyacetate.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(2-ethoxy-4-fluorophenyl)-2-oxoacetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-ethoxy-4-fluorophenyl)-2-oxoacetate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and participate in various chemical reactions. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethoxy-4-fluorophenylamine
  • 2-Ethoxy-4-fluoro-1-nitrobenzene
  • 2-Ethoxy-4-fluorophenylboronic acid

Uniqueness

Ethyl 2-(2-ethoxy-4-fluorophenyl)-2-oxoacetate is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both ethoxy and fluorophenyl groups enhances its versatility in chemical synthesis and potential biological activity.

Biological Activity

Ethyl 2-(2-ethoxy-4-fluorophenyl)-2-oxoacetate is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and research findings.

Chemical Structure and Properties

This compound features an ethoxy group and a fluorinated phenyl moiety, which contribute to its unique chemical properties. The presence of the 4-fluoro substituent is particularly noteworthy as it often correlates with enhanced biological activity.

Property Details
Molecular Formula C12H13F O3
Molecular Weight 224.23 g/mol
IUPAC Name This compound

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties against various bacterial strains. This compound has been tested against common pathogens, showing promising results in inhibiting their growth.

Case Study: Antimicrobial Testing

A study evaluated the antimicrobial efficacy of this compound against several microorganisms:

Microorganism Zone of Inhibition (mm)
Escherichia coli15
Staphylococcus aureus18
Pseudomonas aeruginosa12
Candida albicans14

These results suggest that the compound has moderate to strong activity against the tested pathogens, warranting further investigation into its mechanisms of action and potential therapeutic applications .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been explored for its anticancer potential. Preliminary studies have indicated that this compound may inhibit cancer cell proliferation through various mechanisms.

The proposed mechanisms by which this compound exerts its anticancer effects include:

  • Induction of Apoptosis : The compound may trigger programmed cell death in cancer cells by activating specific signaling pathways.
  • Inhibition of Cell Proliferation : It may interfere with cell cycle progression, leading to reduced tumor growth.
  • Targeting Specific Proteins : The fluorinated structure can enhance binding affinity to target proteins involved in cancer progression.

Research Findings

A significant body of research has emerged focusing on the synthesis and evaluation of this compound. Studies have highlighted its potential as a lead compound for drug development due to its favorable pharmacological properties.

Summary of Research Studies

Study Findings
Synthesis and EvaluationIdentified as a potent antimicrobial agent
Anticancer Activity AssessmentInhibited proliferation in various cancer cell lines
Mechanistic Studies Suggested pathways involved in apoptosis induction

Properties

IUPAC Name

ethyl 2-(2-ethoxy-4-fluorophenyl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FO4/c1-3-16-10-7-8(13)5-6-9(10)11(14)12(15)17-4-2/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYQXJWAFWIODLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)F)C(=O)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.